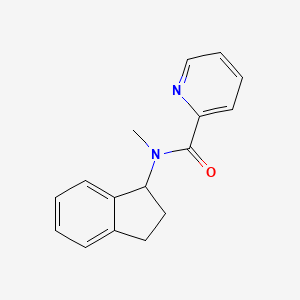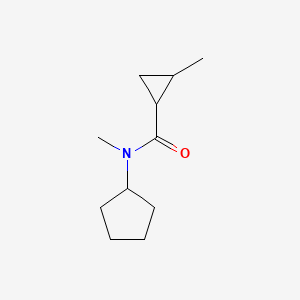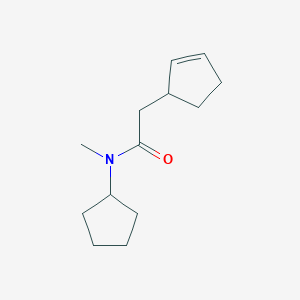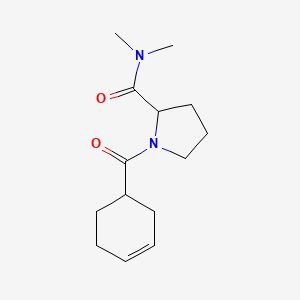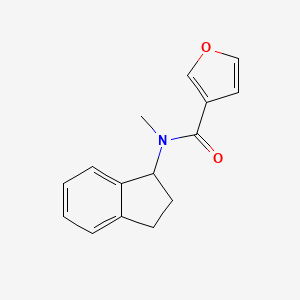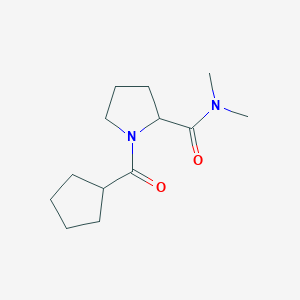
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which has been implicated in various neurological disorders. In
Mécanisme D'action
The mechanism of action of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide increases the levels of GABA in the brain, which has a calming effect and can reduce seizure activity.
Biochemical and Physiological Effects:
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticonvulsant and cognitive-enhancing effects, 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have anxiolytic and antidepressant effects. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide for lab experiments is its potency and specificity. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a highly potent inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of GABA transaminase in vivo.
Orientations Futures
There are a number of future directions for research on 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the potential therapeutic applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of prodrugs or other delivery systems to improve the pharmacokinetic properties of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. Overall, the potential therapeutic applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide make it an exciting area of research with many possibilities for future exploration.
Méthodes De Synthèse
The synthesis of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of cyclopentanone with N,N-dimethylpropanediamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. The synthesis of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is relatively straightforward and can be achieved in good yields.
Applications De Recherche Scientifique
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been extensively studied in various scientific research applications. One of the most promising applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is in the treatment of epilepsy. Studies have shown that 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is effective in reducing seizure activity in animal models of epilepsy. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)13(17)11-8-5-9-15(11)12(16)10-6-3-4-7-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHTUPUVIARXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
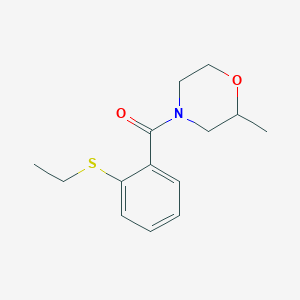
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)

![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
